Iron(2+);1,10-phenanthroline;dicyanide;dihydrate
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Overview
Description
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate, also known as ferrocyphen, is a coordination complex with the formula [Fe(C12H8N2)(CN)2]·2H2O. This compound is characterized by its iron(II) center coordinated to two 1,10-phenanthroline ligands and two cyanide ions, with two water molecules of crystallization. It is a neutral and significantly hydrophobic complex, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate typically involves the reaction of iron(II) salts with 1,10-phenanthroline and cyanide ions in an aqueous medium. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The product is then isolated and purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, although specific examples are less documented.
Substitution: The cyanide ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Periodate (IO4-) in the presence of SDS and sulfuric acid (H2SO4) as a catalyst.
Substitution: Various ligands can be introduced to replace the cyanide ions, depending on the desired product.
Major Products Formed
Substitution: The products depend on the substituting ligands used in the reaction.
Scientific Research Applications
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying electron transfer reactions and micellar catalysis.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Mechanism of Action
The mechanism by which dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate exerts its effects involves its ability to participate in electron transfer reactions. The iron(II) center can undergo oxidation and reduction, facilitating various redox processes. The compound’s hydrophobic nature also allows it to interact with micellar systems, enhancing its reactivity in certain environments .
Comparison with Similar Compounds
Similar Compounds
Bis-(1,10-phenanthroline) iron(II) dihydrate: Similar structure but without the cyanide ligands.
Dicyano-bis-(2,2’-bipyridine) iron(II) dihydrate: Similar coordination environment but with bipyridine ligands instead of phenanthroline.
Uniqueness
Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate is unique due to its combination of phenanthroline and cyanide ligands, which confer distinct electronic and steric properties. This makes it particularly useful for studying micellar catalysis and electron transfer reactions .
Properties
Molecular Formula |
C26H20FeN6O2 |
---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
iron(2+);1,10-phenanthroline;dicyanide;dihydrate |
InChI |
InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |
InChI Key |
WMZRMSVSLVFVFA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2] |
Origin of Product |
United States |
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